KX2-361 is a novel small molecule compound known for its dual inhibitory activity against Src kinase and tubulin polymerization. It belongs to a class of compounds that have shown potential in cancer treatment due to their ability to disrupt critical cellular processes involved in tumor growth and survival. KX2-361 is characterized by its lipophilic nature and good oral bioavailability, making it an attractive candidate for therapeutic applications in oncology .
KX2-361 functions primarily through two significant mechanisms:
These dual actions contribute to its efficacy against various tumor types.
KX2-361 has demonstrated significant biological activity in preclinical studies:
The synthesis of KX2-361 typically involves the following steps:
This method allows for the efficient production of KX2-361 while maintaining high purity and yield.
KX2-361 holds promise for various applications:
Studies have shown that KX2-361 interacts selectively with Src kinases and tubulin without significantly affecting other kinases at similar concentrations. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. The compound’s interactions have been characterized using various biochemical assays that assess its potency and specificity against different targets .
KX2-361 is part of a broader family of compounds that exhibit similar mechanisms of action. Here are some notable comparisons:
KX2-361's unique combination of activities targeting both Src kinase and tubulin polymerization distinguishes it from these similar compounds, potentially offering enhanced therapeutic benefits in oncology.
KX2-361 exhibits a distinctive dual mechanism of action, functioning as both a Src kinase inhibitor and a tubulin polymerization inhibitor [1] [2]. This dual targeting approach distinguishes it from conventional single-target therapeutic agents and provides enhanced anticancer efficacy through simultaneous disruption of multiple cellular pathways [3].
KX2-361 demonstrates potent inhibitory activity against Src kinase through a non-adenosine triphosphate competitive mechanism [1] [4]. The compound functions as a peptide substrate site-directed inhibitor, binding to the peptide substrate binding site rather than the adenosine triphosphate binding site commonly targeted by other kinase inhibitors [5] [3]. In GL261 murine glioblastoma cells, KX2-361 inhibits Src autophosphorylation with an IC50 of approximately 60 nanomolar [6]. However, when tested against isolated Src kinase, the compound exhibits significantly reduced potency with an IC50 of 67 micromolar [5]. This substantial difference in activity between cellular and cell-free systems reflects the importance of the cellular environment for optimal target engagement and suggests that the peptide substrate binding site may not be fully formed in isolated Src preparations [5] [3].
The mechanism of Src inhibition by KX2-361 involves specific molecular interactions within the peptide substrate binding channel. Molecular modeling studies indicate that the compound engages in hydrogen bonding interactions through its pyridyl nitrogen atom and amide nitrogen hydrogen with specific Src residues [5]. The morpholinoethoxy group extends down the peptide substrate binding channel, contributing to the overall binding affinity and specificity [5]. This binding mode enables KX2-361 to inhibit Src-dependent substrate phosphorylation, including the phosphorylation of key downstream targets such as focal adhesion kinase and paxillin [5] [7].
The tubulin polymerization inhibitory activity of KX2-361 represents the second component of its dual mechanism of action [1] [6]. The compound binds to a novel site at the interface of the α-β tubulin heterodimer, distinct from conventional tubulin-binding sites such as the colchicine or vinblastine binding sites [5]. In GL261 mouse glioma cells, KX2-361 disrupts tubulin filament formation at concentrations of 250 nanomolar [8]. This disruption of microtubule architecture leads to impaired mitotic processes and cellular division [6].
Photoaffinity labeling studies using a photoaffinity analogue of KX2-361 have confirmed direct binding to both α and β tubulin subunits [5]. Mass spectrometry analyses indicate that the compound likely binds at the interface between the tubulin heterodimers, which represents a unique binding mode compared to established tubulin-targeting agents [5]. Competition experiments with known tubulin-binding drugs demonstrate that KX2-361 binds to a distinct site, as it cannot be competed by conventional tubulin inhibitors such as colchicine or vinblastine [5].
The functional consequences of tubulin polymerization inhibition by KX2-361 include disruption of microtubule formation, impaired mitosis, and subsequent cell cycle arrest in the G2/M phase [6] [3]. Unlike some tubulin-targeting agents, KX2-361 does not appear to cause significant peripheral neuropathy, suggesting a more favorable safety profile for therapeutic applications [5].
Comprehensive molecular docking analyses have been conducted to elucidate the binding characteristics of KX2-361 with its primary targets. For the Src kinase interaction, homology modeling based on insulin receptor tyrosine kinase structures has provided insights into the binding mode within the peptide substrate site [5]. The docking studies indicate that KX2-361 adopts a specific orientation within the Src active site, with the biaryl pyridyl nitrogen forming hydrogen bonds with key residues and the morpholinoethoxy group extending into the peptide substrate binding channel [5].
More detailed molecular docking studies have been performed for the interaction of KX2-361 with botulinum neurotoxin serotype A light chain, using the crystal structure with Protein Data Bank identification 6XCF [9]. These studies utilized the Schrödinger Small Molecule Drug Discovery Suite with extra precision mode to obtain putative binding poses [9]. The docking methodology was validated through re-docking experiments, achieving a root mean square deviation value of 0.18 for heavy ligand atoms, confirming the reliability of the predicted binding mode [9].
The molecular docking analysis for botulinum neurotoxin serotype A light chain reveals that KX2-361 binding specificity is primarily determined by a strong tripartite π-π stacking interaction between the 3-fluorobenzyl ring of KX2-361 and the active site phenylalanine residues Phe163 and Phe194 [9]. This interaction positions the pyridine nitrogen and morpholine oxygen for hydrogen bonding interactions with Tyr366 and Arg231 residues, respectively, in the upper and lower regions of the main binding cleft [9]. Additional hydrogen bonding occurs through the amide nitrogen with Ile161, providing further stabilization of the ligand-protein complex [9].
The binding affinity parameters for KX2-361 vary significantly depending on the target and assay conditions. For Src kinase, the compound demonstrates high cellular potency with IC50 values in the nanomolar range, typically between 60-80 nanomolar in various cell-based assays [6] [8]. However, the binding affinity for isolated Src kinase is substantially weaker, with IC50 values in the micromolar range (67 micromolar), reflecting the importance of cellular context for optimal target engagement [5].
For tubulin interactions, KX2-361 exhibits functional activity at concentrations of 250 nanomolar in cellular systems, as demonstrated by its ability to disrupt tubulin filament formation in GL261 mouse glioma cells [8]. The compound shows activity against a broad range of central nervous system tumor cell lines with IC50 values ranging from 2.9 nanomolar (LN-18 glioma cells) to 76 nanomolar (U87 glioma cells) [5].
The pharmacokinetic properties of KX2-361 contribute to its overall binding characteristics and therapeutic potential. The compound exhibits a brain-to-plasma area under the curve ratio of 1.16 in mice, indicating excellent blood-brain barrier penetration [5]. The oral bioavailability is approximately 40% in mice, with a half-life of approximately 2.5 hours [5] [6]. These parameters enable effective drug exposure in target tissues, particularly in the central nervous system.
The structure-activity relationship analysis of KX2-361 has been extensively investigated through comparison with its parent compound KX2-391 and related analogues [5]. The key structural modifications that led to the development of KX2-361 from KX2-391 were designed to optimize blood-brain barrier penetration while maintaining potent dual-mechanism activity [5].
The most significant structural modification involves the morpholino nitrogen basicity. In KX2-361, the morpholino nitrogen has a pKa of 1.71, substantially lower than the 6.16 pKa observed in KX2-391 [5]. This reduction in basicity was achieved through conjugation with the aryl ring and attachment to a more electron-withdrawing sp2 hybridized carbon atom [5]. The reduced basicity results in a much larger proportion of the free base form at physiological pH, facilitating blood-brain barrier crossing [5].
The number of rotatable bonds was also reduced in KX2-361 compared to KX2-391, contributing to improved blood-brain barrier penetration [5]. The presence of fluorine substitution on the benzyl side chain (3-fluorobenzyl in KX2-361 versus meta-fluorobenzyl in KX2-391) was designed to further enhance blood-brain barrier crossing capabilities [5].
Structure-activity relationship studies have revealed that the biaryl pyridyl nitrogen atom is crucial for Src binding activity, as evidenced by the significant loss of potency when this nitrogen is methylated [5]. The morpholinoethoxy side chain is essential for water solubility and oral bioavailability, with its removal resulting in dramatically reduced solubility and bioavailability [5]. The amide nitrogen hydrogen bonding capability is also critical for activity, as N-methylation of the amide results in substantial potency loss [5].
The fluorine substitution pattern has been optimized through systematic structure-activity relationship studies. The presence of fluorine atoms serves as bioisosteric hydrogen bond acceptors while providing metabolic stability advantages over hydroxyl groups [5]. The specific positioning of the fluorine atom in the 3-position of the benzyl ring in KX2-361 represents an optimization for blood-brain barrier penetration compared to the meta-position in KX2-391 [5].
KX2-361 exerts profound effects on Src-dependent signaling cascades through its inhibition of Src kinase autophosphorylation and subsequent downstream substrate phosphorylation [6] [10]. The compound effectively inhibits the phosphorylation of key Src substrates including focal adhesion kinase at Tyr925, paxillin at Tyr31, and Shc at Tyr239/240 [5]. These phosphorylation events are critical for cellular processes including adhesion, migration, and proliferation [7].
The inhibition of Src signaling by KX2-361 leads to disruption of multiple oncogenic pathways. Src activation normally triggers downstream signaling through the RAS/MAPK and PI3K/AKT pathways, promoting tumor proliferation, survival, and invasion [10]. By inhibiting Src activity, KX2-361 effectively reduces the activation of these pro-survival and pro-proliferative pathways [10]. The compound also affects the expression and activation of transcription factors such as STAT3, NF-κB, and AP-1, which are downstream effectors of Src signaling [10].
In glioblastoma models, KX2-361 has been shown to modulate Src-dependent metabolic reprogramming. Src kinase normally phosphorylates and activates hexokinase 1 and hexokinase 2, key rate-limiting enzymes of glycolysis [10]. The inhibition of Src by KX2-361 reduces the phosphorylation and activation of these metabolic enzymes, leading to decreased glucose uptake and altered cellular metabolism [10]. This metabolic disruption contributes to the overall antitumor efficacy of the compound [10].
The Src-dependent effects of KX2-361 extend to the regulation of cell-cell and cell-matrix interactions. Src kinase plays a crucial role in the phosphorylation of cortactin, which controls cytoskeletal reorganization and cell adhesion [7]. Through inhibition of Src activity, KX2-361 reduces cortactin phosphorylation, leading to altered focal adhesion dynamics and reduced cell migration capability [7]. This effect is particularly relevant for the compound's antimetastatic activity [5].
The dual mechanism of action of KX2-361 produces extensive cytoskeletal reorganization through both Src inhibition and direct tubulin binding [6] [11]. The compound's interaction with tubulin leads to disruption of microtubule polymerization, resulting in the breakdown of the normal microtubule network within cells [6]. This disruption affects multiple cellular processes including cell division, intracellular transport, and cell shape maintenance [11].
The cytoskeletal effects of KX2-361 manifest as significant alterations in cell cycle progression. The compound induces G2/M phase cell cycle arrest through its disruption of microtubule function, which is essential for proper chromosome segregation during mitosis [6] [3]. This cell cycle arrest is accompanied by the induction of mitotic catastrophe in cancer cells, leading to increased cell death [5]. The compound also increases aneuploidy, reflecting the disruption of normal chromosomal segregation processes [5].
KX2-361 affects the organization of actin filaments through its inhibition of Src kinase, which normally regulates actin dynamics through the phosphorylation of various actin-binding proteins [11] [7]. The disruption of both microtubule and actin filament networks results in comprehensive cytoskeletal reorganization that impairs cellular motility and invasive capacity [7]. This dual cytoskeletal targeting contributes to the compound's ability to reduce metastatic potential in preclinical models [5].
The cytoskeletal reorganization induced by KX2-361 also affects cellular adhesion properties. The compound reduces the formation and stability of focal adhesions through its effects on Src-dependent phosphorylation of focal adhesion proteins [7]. This leads to decreased cell-matrix adhesion and altered cellular responses to extracellular matrix signals [7]. The combined effects on microtubules and focal adhesions result in reduced cell migration and invasion capabilities [5].
The consequences of cytoskeletal reorganization extend to cellular stress responses and apoptosis induction. KX2-361 treatment leads to increased activation of stress-response pathways and enhanced apoptosis markers including caspase-3 and poly ADP-ribose polymerase cleavage [5] [6]. The disruption of normal cytoskeletal organization triggers cellular stress responses that ultimately contribute to the compound's cytotoxic effects in cancer cells [12].